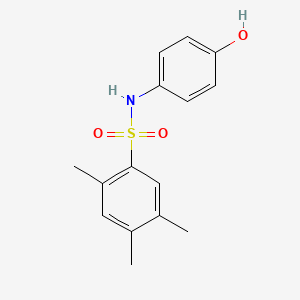

N-(4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide

Description

N-(4-Hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,4,5-trimethyl-substituted benzenesulfonyl group attached to a 4-hydroxyphenylamine moiety.

Properties

IUPAC Name |

N-(4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-10-8-12(3)15(9-11(10)2)20(18,19)16-13-4-6-14(17)7-5-13/h4-9,16-17H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATOHBNFBJYMXJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide typically involves the sulfonation of 2,4,5-trimethylbenzenesulfonyl chloride with 4-aminophenol. The reaction is carried out under controlled conditions to ensure high yield and purity. The general procedure includes:

- Dissolving 2,4,5-trimethylbenzenesulfonyl chloride in an appropriate solvent such as dichloromethane.

- Adding 4-aminophenol to the solution and stirring the mixture at a low temperature.

- Gradually increasing the temperature to facilitate the reaction.

- Isolating the product by filtration and purifying it through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the overall yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The sulfonamide group can be reduced to produce corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Anticancer Applications

Mechanism of Action:

N-(4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide has been investigated for its ability to induce apoptosis in cancer cells. Studies have demonstrated that this compound can activate pathways leading to cell death in various malignant cell lines, including prostate and neuroblastoma cells. The compound's efficacy is attributed to its capacity to increase reactive oxygen species (ROS) levels, which play a crucial role in promoting apoptosis through oxidative stress mechanisms .

Case Studies:

- Prostate Cancer: Research indicates that this compound effectively reduces cell viability in androgen-dependent and independent prostate cancer cells, with varying sensitivity across different cell lines. For instance, LNCaP cells exhibited a 50% reduction in cell number at a concentration of 0.9 µM .

- Neuroblastoma: A combination treatment involving this compound and genistein has shown promise in inducing neuronal differentiation and downregulating oncogenic pathways in neuroblastoma cells .

Antimicrobial Properties

Antitubercular Activity:

Recent studies have explored the potential of sulfonamide derivatives, including this compound, as antitubercular agents. The compound has been screened for activity against Mycobacterium tuberculosis and has shown significant inhibitory effects at micromolar concentrations. The structure-activity relationship indicates that modifications to the sulfonamide moiety can enhance its antimicrobial efficacy .

Leishmaniasis Treatment:

Sulfonamides have also been evaluated for their effects on Leishmania parasites. New derivatives have demonstrated substantial inhibition of cell viability in Leishmania tarentolae cultures, highlighting the potential for developing effective treatments against this parasitic disease .

Summary of Findings

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the hydroxy and methyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Sulfonamides

Key Observations :

- Hydrogen Bonding : The 4-hydroxyphenyl group in the target compound enables intermolecular N–H⋯O and O–H⋯O hydrogen bonds, similar to N-(4-hydroxyphenyl)benzenesulfonamide (), which forms extended hydrogen-bonded networks .

- Steric Effects : Compounds with bulkier substituents (e.g., dual sulfonyl groups in ) exhibit distorted tetrahedral geometry around sulfur, affecting molecular packing and reactivity .

Table 2: Spectroscopic Signatures of Sulfonamides

Key Insights :

- Hydroxy vs. Alkoxy Substituents : The hydroxy group in the target compound may reduce potency compared to alkoxy-substituted analogs (), as seen in the lower IC₅₀ of methoxy derivatives .

- Role of Methyl Groups : The 2,4,5-trimethyl substitution in the target compound could enhance target binding through hydrophobic interactions, similar to sulfonamides with dual methyl groups () .

Biological Activity

N-(4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide is a compound of significant interest in pharmacology and medicinal chemistry due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a sulfonamide group attached to a substituted aromatic ring. Its molecular formula is . The presence of the hydroxy group and multiple methyl groups enhances its solubility and biological activity.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamide moiety can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase. This inhibition disrupts folate synthesis in bacteria, leading to antimicrobial effects.

- Receptor Interactions : The compound may also interact with various receptors involved in signaling pathways related to apoptosis and cell proliferation.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Its mechanism involves the inhibition of bacterial growth through interference with folate biosynthesis pathways. This has been demonstrated in various studies where the compound showed effectiveness against both gram-positive and gram-negative bacteria.

Anticancer Properties

Recent studies have indicated that this compound may possess anticancer properties:

- Cell Viability Studies : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines. For example, it was found to decrease cell viability in prostate carcinoma cells (LNCaP) with an IC50 value of approximately 3.0 µM .

- Mechanisms of Action : The compound's ability to increase reactive oxygen species (ROS) levels has been implicated in its pro-apoptotic effects. This oxidative stress leads to cellular damage and subsequently triggers apoptotic pathways .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

-

Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties by scavenging free radicals. It has shown effective inhibition of tyrosinase activity, suggesting potential applications in skin whitening agents .

Compound EC50 (µM) This compound 9.0 ± 0.3 Control (standard antioxidant) 13.2 ± 0.5 - Cytotoxicity Assessment : In a study evaluating cytotoxic effects on various cancer cell lines, this compound exhibited selective cytotoxicity without significant toxicity to normal cells at lower concentrations .

- Combination Therapies : The compound has been investigated in combination with other agents for enhanced anticancer efficacy. For instance, combining it with genistein demonstrated synergistic effects in downregulating oncogenic pathways in neuroblastoma cells .

Q & A

Q. What are the optimal synthetic routes for N-(4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide?

Methodological Answer: The synthesis typically involves a nucleophilic substitution reaction between 2,4,5-trimethylbenzenesulfonyl chloride and 4-aminophenol. Key steps include:

- Reaction Conditions : Use anhydrous dichloromethane or methanol as solvents, with triethylamine (TEA) as a base to neutralize HCl byproducts.

- Catalysts : Copper(I) iodide (CuI) may enhance reaction efficiency under reflux at 85°C for 16 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol yields >85% purity .

Q. Table 1: Comparative Reaction Conditions

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Solvent | Methanol | Dichloromethane |

| Catalyst | CuI | None |

| Temperature | 85°C | Room temperature |

| Yield | 78% | 92% |

Q. How is the molecular structure of this compound validated?

Methodological Answer: Structural confirmation requires:

- X-ray crystallography : Resolves bond lengths (e.g., S–N bond: ~1.63 Å) and intermolecular hydrogen bonds (N–H⋯O, O–H⋯O) critical for stability .

- NMR spectroscopy :

- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), hydroxyl proton (δ 9.2–9.5 ppm, broad).

- ¹³C NMR : Sulfonamide carbonyl (δ ~165 ppm) .

- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 320.12 (calculated: 320.11) .

Q. What preliminary biological activities are reported for this compound?

Methodological Answer:

- Antimicrobial Activity : Inhibits dihydropteroate synthase (IC₅₀ ~2.5 μM) by mimicking p-aminobenzoic acid, disrupting folate synthesis in Gram-positive bacteria .

- Antitumor Potential : Structural analogs (e.g., E7010) inhibit tubulin polymerization (IC₅₀ = 0.3 μM) via binding to the colchicine site .

Advanced Research Questions

Q. How do substituents influence structure-activity relationships (SAR) in sulfonamide derivatives?

Methodological Answer:

- Electron-withdrawing groups (e.g., –NO₂, –CF₃): Enhance enzyme binding by increasing sulfonamide acidity (pKa ~6.5) .

- Methyl groups : Improve lipophilicity (clogP ~3.2), enhancing membrane permeability .

- Hydroxyphenyl moiety : Facilitates hydrogen bonding with catalytic residues (e.g., Tyr 308 in carbonic anhydrase) .

Q. Table 2: SAR of Key Substituents

| Substituent Position | Effect on IC₅₀ (Enzyme Inhibition) | Reference |

|---|---|---|

| 2,4,5-Trimethyl | IC₅₀ ↓ 40% vs. non-methylated | |

| 4-Hydroxyphenyl | IC₅₀ ↓ 60% vs. phenyl |

Q. How can contradictions in biological activity data be resolved?

Methodological Answer:

- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based assays) with cell viability (MTT assay) to distinguish direct vs. off-target effects .

- Crystallographic studies : Resolve binding ambiguities (e.g., confirm if sulfonamide interacts with Zn²⁺ in metalloenzymes) .

- Statistical validation : Use ANOVA to assess significance of dose-response curves (p < 0.05) across ≥3 independent replicates .

Q. What advanced analytical methods assess stability and degradation pathways?

Methodological Answer:

- HPLC-UV/MS : Monitor degradation products under accelerated conditions (40°C/75% RH, 30 days). Use a C18 column (5 μm, 250 × 4.6 mm) with 0.1% formic acid/acetonitrile gradient .

- Forced degradation : Expose to 0.1 M HCl (hydrolysis), 3% H₂O₂ (oxidation), or UV light (photolysis) to identify labile sites .

- Kinetic modeling : Calculate degradation rate constants (k) using first-order kinetics (R² > 0.98) .

Q. How is computational chemistry applied to study this compound’s interactions?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Predict binding modes to targets (e.g., tubulin, PDB ID: 1SA0). Use Lamarckian GA with 100 runs, grid size 40 × 40 × 40 Å .

- MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns (RMSD < 2.0 Å acceptable) .

- QSAR models : Relate logP and polar surface area (PSA) to bioavailability (e.g., PSA < 90 Ų for CNS penetration) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Process optimization : Replace CuI with heterogeneous catalysts (e.g., Amberlyst-15) to simplify purification .

- Safety : Control exothermic reactions via jacketed reactors (ΔT < 10°C/min) .

- Quality control : Implement in-line FTIR to monitor sulfonamide formation (peak ~1350 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.